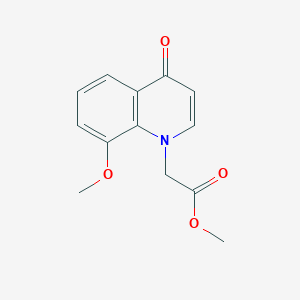

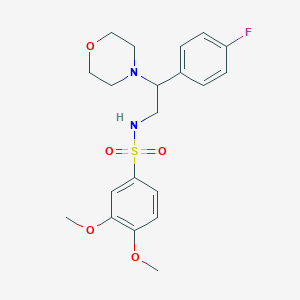

methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate” are not specified in the search results . These properties can include things like melting point, boiling point, solubility, stability, and reactivity. For detailed information, it’s recommended to refer to the scientific literature or consult with a chemist.

Applications De Recherche Scientifique

Antibiotic Discovery

Research on Janibacter limosus led to the discovery of helquinoline, a new tetrahydroquinoline antibiotic showing high biological activity against bacteria and fungi. This study highlights the potential of quinoline derivatives in developing new antibiotics (Asolkar et al., 2004).

Organometallic Chemistry

The metallation of 8-methylquinoline with rhodium(III) chloride hydrate, resulting in various organorhodium(III) complexes, illustrates the utility of quinoline derivatives in synthesizing complex organometallic structures for potential catalytic applications (Nonoyama, 1974).

Fluorescence and Labeling Applications

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence in aqueous media across a wide pH range, making it an excellent candidate for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Quantum Entanglement in Cancer Diagnosis

A study on the interaction between a moving nano molecule related to quinoline derivatives and a two-mode field revealed the potential for using such compounds in the diagnosis of human cancer cells, tissues, and tumors through quantum entanglement dynamics (Alireza et al., 2019).

Synthesis of Complex Molecules

Quinoline derivatives are crucial intermediates in the synthesis of complex organic molecules, such as cotarnine and other natural products, showcasing their importance in synthetic organic chemistry (Shirasaka et al., 1990).

Heterocyclic Compound Synthesis

The synthesis of new derivatives of quinazolin-4-one moiety from methyl α-[(4-oxoquinazolin-2-yl)thio]acetate demonstrates the role of quinoline derivatives in developing new heterocyclic compounds with potential pharmaceutical applications (AL-ALAAF & Al-iraqi, 2021).

Safety and Hazards

The safety and hazards of “methyl (8-methoxy-4-oxoquinolin-1(4H)-yl)acetate” are not specified in the search results . It’s important to handle all chemical compounds with care and to follow appropriate safety protocols. For detailed information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound or consult with a safety officer.

Propriétés

IUPAC Name |

methyl 2-(8-methoxy-4-oxoquinolin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-17-11-5-3-4-9-10(15)6-7-14(13(9)11)8-12(16)18-2/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOITUAFWGKFMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=CC2=O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-[(furan-2-yl)methyl]-1-(prop-2-yn-1-yl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2679329.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![2-[[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2679335.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-nitro-1H-indazole](/img/structure/B2679340.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea](/img/structure/B2679345.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2679347.png)